2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-6-5-9-3-1-7-11(9)8-2-4-9/h1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVPEYNDHDKFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444604 | |
| Record name | 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78449-75-9 | |
| Record name | 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile
Welcome to the technical support center for "2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile bicyclic nitrile. Drawing upon established principles in alkaloid chemistry and practical field insights, this document provides troubleshooting guides and frequently asked questions to streamline your purification workflow and ensure the high purity required for your research and development endeavors.
Introduction to the Challenges
2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile is a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] Its rigid bicyclic pyrrolizidine core and reactive acetonitrile moiety offer significant opportunities for structural modification. However, this structural complexity, particularly the presence of stereocenters, presents notable purification challenges. The primary hurdles in obtaining this compound in high purity include the removal of starting materials, reaction byproducts, and, most critically, the separation of stereoisomers that are often formed during synthesis.[2][3]
This guide will address these challenges in a practical question-and-answer format, providing not just protocols but the scientific rationale behind them.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile.
Issue 1: My final product is an oil and I'm struggling to crystallize it.
Question: I've completed the synthesis and after work-up, I have an oil that I suspect is my desired product, but I can't seem to induce crystallization. What are my options?
Answer:
Obtaining 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile as a crystalline solid can be challenging, as it may exist as an oil at room temperature, especially if minor impurities are present. Here is a systematic approach to address this:
1. Purity Assessment: Before attempting crystallization, it's crucial to assess the purity of your oil. Minor impurities can significantly inhibit crystallization.
-
Recommended Action: Analyze your crude product by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). This will give you an idea of the number of components present.
2. Solvent Screening for Recrystallization:
-
The Principle of Recrystallization: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Protocol for Solvent Screening:
-
Place a small amount of your oil (10-20 mg) in several different test tubes.
-
Add a small amount of a single solvent to each tube at room temperature. Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, acetone, isopropanol, acetonitrile).
-
If the compound dissolves at room temperature, the solvent is too good a solvent. If it doesn't dissolve, gently heat the mixture.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal (if available).
-
3. Salt Formation for Crystallization:
-
Rationale: Bicyclic amines like your target compound can often be crystallized more readily as their corresponding salts.[4][5] The salt form often has a more rigid crystal lattice.
-
Experimental Protocol (Hydrochloride Salt Formation):
-
Dissolve your crude oil in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
Monitor for the formation of a precipitate.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The free base can be regenerated by dissolving the salt in water, basifying with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution), and extracting with an organic solvent.
-
4. Column Chromatography:
-
When to Use: If crystallization fails due to the presence of multiple impurities, chromatographic purification is necessary before another crystallization attempt.
-
Recommendation: See the detailed chromatography section in the FAQs below.
Issue 2: My NMR spectrum shows a complex mixture of what I believe are stereoisomers.
Question: The synthesis of my pyrrolizidine derivative was expected to yield a specific stereoisomer, but the 1H and 13C NMR spectra are very complex, suggesting a mixture of diastereomers. How can I separate them?
Answer:
The formation of diastereomeric mixtures is a common outcome in the synthesis of substituted pyrrolizidines.[2][6] Separating these closely related compounds requires specialized techniques.
1. Flash Column Chromatography:
-
Principle: Diastereomers have different physical properties and can often be separated by column chromatography, although it may be challenging.[6]
-
Strategy for Optimization:
-
Solvent System Screening: Use TLC to screen various solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane) to find a system that shows the best separation between the spots corresponding to your diastereomers.
-
Column Packing and Elution: Use a high-quality silica gel and a long column to maximize separation efficiency. A slow flow rate and careful fraction collection are critical.
-
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
When to Use: When flash chromatography fails to provide baseline separation, Prep-HPLC is a more powerful tool.[3]
-
Column Selection: A normal-phase column (e.g., silica or diol) or a reverse-phase C18 column can be effective. The choice will depend on the polarity of your diastereomers.
-
Method Development: Start with analytical scale HPLC to develop a separation method. Screen different mobile phases and gradients to achieve the best resolution. Once optimized, the method can be scaled up to a preparative scale.
3. Chiral Chromatography for Enantiomers:
-
Important Note: If your synthesis was not stereospecific, you might have a mixture of enantiomers for each diastereomer. Standard chromatographic techniques will not separate enantiomers.
-
Recommendation: Chiral HPLC is the method of choice for separating enantiomers. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.
Workflow for Stereoisomer Separation:
Caption: Decision workflow for the separation of stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect from the synthesis of 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile?
A1: Based on general synthetic routes for pyrrolizidine alkaloids, you can anticipate the following types of impurities:[2][7]
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the pyrrolizidine ring or the acetonitrile side chain.
-
Incomplete Cyclization Products: Intermediates where the bicyclic ring system has not fully formed.
-
Over-alkylation or Side-Reaction Products: If the synthesis involves alkylation steps, there is a possibility of multiple alkylations on the nitrogen atom.
-
Oxidation Products: The tertiary amine of the pyrrolizidine core can be susceptible to oxidation, especially during work-up or prolonged storage.
-
Hydrolysis of the Nitrile Group: The acetonitrile group can be hydrolyzed to the corresponding amide or carboxylic acid under acidic or basic conditions, particularly at elevated temperatures.[8]
Q2: Can I purify 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile by distillation?
A2: While distillation is a common purification technique for liquids, it should be approached with caution for this compound due to the following considerations:
-
Thermal Stability: Aliphatic nitriles can be susceptible to decomposition at high temperatures.[9] The presence of the bicyclic amine functionality could also lead to degradation pathways.
-
Boiling Point: The boiling point of this compound is likely to be high, requiring vacuum distillation to avoid thermal decomposition.
-
Recommendation: If you choose to attempt distillation, it is essential to use a high-vacuum system and to monitor the temperature carefully. A small-scale trial is recommended to assess the thermal stability of your compound before proceeding with a larger batch. Kugelrohr distillation is a good option for small quantities as it minimizes the exposure to high temperatures.
Q3: What are the recommended starting conditions for column chromatography?
A3: For the purification of a basic compound like 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile, you have a few options for the stationary phase:
| Stationary Phase | Mobile Phase System | Rationale and Tips |
| Silica Gel | Gradients of ethyl acetate in hexanes or methanol in dichloromethane. | Standard and widely available. Tailing can be an issue with basic compounds. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. |
| Alumina (basic or neutral) | Gradients of ethyl acetate in hexanes. | Often a better choice for basic compounds as it can reduce tailing. |
| Reverse-Phase C18 | Gradients of acetonitrile in water with a modifier. | Useful for more polar impurities. A basic modifier like ammonium hydroxide can be added to the mobile phase to improve peak shape. |
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is essential for confirming the purity and identity of 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed structural information and is excellent for identifying the compound and assessing for the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. GC-MS is particularly useful for identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity. An analytical method should be developed to show a single, sharp peak for the pure compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values.
References
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. National Center for Biotechnology Information. [Link]
-
Efficient and Scalable Diastereoselective Synthesis of ((2R,7aS)‑2-fluorotetrahydro‑1H‑pyrrolizin-7a(5H)‑yl)methanol Hydrochloride. ACS Figshare. [Link]
-
An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing. [Link]
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolizidine- and indolizidine-bearing natural products. ResearchGate. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one. Organic Syntheses. [Link]
-
Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. CORE. [Link]
-
Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information. [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. PubMed. [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]
-
RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. MDPI. [Link]
Sources
- 1. 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile|CAS 78449-75-9 [benchchem.com]
- 2. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
"2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile" stability and storage conditions
A Guide to Stability and Storage for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile?
The stability of 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile is paramount for reproducible experimental outcomes. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:
-
Temperature: There are slightly differing recommendations from suppliers. Some suggest storage at room temperature, while others recommend refrigeration at 4°C.[1][2] For long-term storage, refrigeration at 2-8°C is the more cautious approach to minimize potential degradation. Always consult the product-specific documentation provided by your supplier.
-
Atmosphere: It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[1] This is crucial to prevent oxidation of the tertiary amine.
-
Light: The compound should be kept in a dark place, for instance, by using an amber vial or storing it in a light-proof container.[1]
-
Container: The container should be tightly sealed to prevent moisture ingress and contamination.
Q2: What are the potential degradation pathways for this compound?
2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile possesses two primary reactive sites susceptible to degradation: the tertiary amine of the pyrrolizidine core and the nitrile group.
-
Oxidation: The lone pair of electrons on the bridgehead nitrogen of the pyrrolizidine ring makes it susceptible to oxidation, especially when exposed to air. This can lead to the formation of the corresponding N-oxide.
-
Hydrolysis: The nitrile group can be sensitive to hydrolysis, particularly in the presence of strong acids or bases, which could convert it to the corresponding carboxylic acid or amide. Exposure to moisture should be minimized.
Q3: What are the visual signs of degradation?
While often colorless to pale yellow as a pure liquid, any noticeable change in the appearance of 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile may indicate degradation. Be vigilant for:
-
Color Change: A shift to a darker yellow or brown hue can be a sign of impurity formation.
-
Precipitate Formation: The appearance of solid material in the liquid could indicate the formation of insoluble degradation products.
-
Change in Viscosity: Any significant change in the liquid's viscosity might suggest polymerization or other degradation processes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the starting material. | 1. Verify the storage conditions of your stock. 2. Perform a purity check using a suitable analytical method like LC-MS or NMR spectroscopy (see Experimental Protocols section). 3. If degradation is confirmed, procure a fresh batch of the compound. |
| Compound appears discolored or has precipitates | Oxidation or hydrolysis due to improper storage. | 1. Do not use the compound for sensitive experiments. 2. Consider purification if possible, though obtaining a fresh sample is recommended. 3. Review your storage and handling procedures to prevent future degradation. |
| Difficulty in dissolving the compound | Formation of insoluble degradation products. | 1. Attempt sonication to aid dissolution. 2. If the compound remains insoluble, it is likely degraded and should not be used. |
Stability Assessment Workflow
The following diagram outlines a general workflow for assessing the stability of 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile.
Caption: A workflow for assessing the stability of the compound.
Experimental Protocols
Protocol 1: Purity Assessment by LC-MS
This protocol provides a general method for assessing the purity of 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile and detecting potential degradation products.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
2. LC-MS Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| MS Detector | Electrospray Ionization (ESI) in positive ion mode |
| Scan Range | m/z 100-500 |
3. Data Analysis:
-
The expected mass for the protonated molecule [M+H]⁺ of 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile (C₉H₁₄N₂) is approximately 151.12.
-
Look for the presence of the main peak corresponding to the compound and any additional peaks that may indicate impurities or degradation products. Potential degradation products to look for include the N-oxide ([M+O+H]⁺ ≈ 167.12) and the hydrolyzed carboxylic acid ([M+H₂O+H]⁺ ≈ 170.13).
Reference List
Sources
Handling and safety precautions for "2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile"
Answering the urgent need for clear, actionable safety information, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals working with 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile . As a Senior Application Scientist, my objective is to ground every recommendation in established safety principles and the compound's specific chemical nature, ensuring both the integrity of your research and the protection of your team.
This molecule possesses a dual-hazard profile, combining the structural alerts of a pyrrolizidine alkaloid with the reactivity of a nitrile functional group. This guide is structured to address the practical questions and challenges that arise from this unique chemistry, moving from fundamental properties to emergency response.
Section 1: Compound Identification & Physicochemical Properties
Q: What is "2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile" and what are its key properties?
A: "2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile" is a synthetic organic compound featuring a saturated pyrrolizidine bicyclic system linked to an acetonitrile group.[1] The pyrrolizidine core is a significant structural feature found in a class of natural toxins known as pyrrolizidine alkaloids (PAs).[2][3] This structural relationship necessitates a high degree of caution during handling.
Below is a summary of its key identifiers and reported properties.
| Property | Data | Source(s) |
| CAS Number | 78449-75-9 | [1][4][5] |
| Molecular Formula | C₉H₁₄N₂ | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| SMILES Code | N#CCC12CCCN1CCC2 | [5] |
| Recommended Storage | Keep in a dark place, inert atmosphere, room temperature. | [5] |
Section 2: Hazard Identification & Core Safety Principles
Q: What are the primary hazards associated with this compound?
A: The primary hazards stem from its composite structure: the pyrrolizidine alkaloid (PA) core and the nitrile functional group.
-
Pyrrolizidine Alkaloid (PA) Toxicity (Suspected): The core structure is analogous to pyrrolizidine alkaloids, a class of compounds known for significant toxicity.[6] Many PAs are hepatotoxic (cause liver damage), genotoxic (damage genetic material), and carcinogenic (cause cancer) in humans and animals.[2][3] Chronic exposure to even low doses of certain PAs is a serious health concern, potentially leading to hepatic veno-occlusive disease (HVOD) or cirrhosis.[2][6] While the specific toxicity profile of this synthetic analogue is not extensively documented, its structural alert mandates that it be handled as a potentially toxic substance.
-
Nitrile Group Toxicity & Reactivity: The nitrile (-C≡N) group presents its own set of hazards. Organic nitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[7] The compound is classified as harmful if swallowed (H302), causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335).[4][8] In some cases, nitriles can be metabolized in the body to release cyanide, a potent toxin.[9] Furthermore, the nitrile group can undergo hydrolysis under strong acidic or basic conditions, which could impact experimental stability.[10][11]
Q: What do the GHS hazard statements for this compound mean for me in the lab?
A: The Globally Harmonized System (GHS) classifications provide a clear directive for laboratory safety practices.
| GHS Classification | Meaning & Required Action | Source(s) |
| H302: Harmful if swallowed | Accidental ingestion could lead to significant adverse health effects. Action: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.[4][12] | [4] |
| H315: Causes skin irritation | Direct contact can cause redness, itching, or inflammation. Action: Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[4] | [4][5] |
| H319: Causes serious eye irritation | Splashes can cause significant, potentially damaging, eye irritation. Action: Always wear safety glasses with side shields or chemical goggles.[4] | [4][5] |
| H335: May cause respiratory irritation | Inhaling dust or aerosols may irritate the nose, throat, and lungs. Action: Handle exclusively in a certified chemical fume hood to avoid inhalation.[4] | [4] |
Section 3: Safe Handling & Personal Protective Equipment (PPE)
Q: What is the mandatory PPE for handling this compound?
A: A multi-layered approach to PPE is required:
-
Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses offer insufficient protection against splashes.
-
Hand Protection: Chemical-resistant gloves are essential. As detailed below, thin disposable gloves offer minimal protection.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure it has tight-fitting cuffs.
-
Footwear: Fully enclosed shoes made of a non-porous material must be worn.
Q: How should I choose the right gloves for handling this compound?
A: This is a critical decision. While thin (e.g., 5-mil) disposable nitrile gloves are common in labs, they provide only minimal splash protection and are not suitable for prolonged handling of many organic compounds.[13]
-
Causality: Glove materials can degrade or be permeated by chemicals, even without visible signs of damage.[13] Breakthrough time—the time it takes for a chemical to be detected on the inside of the glove—can be less than a minute for some solvents with thin nitrile gloves.[13]
-
Protocol:
-
For Splash Protection: Use disposable nitrile gloves (minimum 5-mil thickness), but treat them as a single-use barrier. If any contact occurs, remove and discard the gloves immediately, then wash your hands.[13]
-
For Immersive Work or Handling Larger Quantities: Use thicker, more robust gloves such as butyl rubber or Viton™. Always consult the glove manufacturer's chemical resistance chart for specific recommendations against nitriles and any solvents being used.
-
Double Gloving: Wearing two pairs of disposable nitrile gloves can increase the time before a chemical permeates to the skin, but it is not a substitute for selecting a more chemically resistant glove material for high-risk tasks.
-
Q: What are the essential steps for safely weighing and transferring the compound?
A: Due to the compound's potential toxicity and irritant properties, all manipulations must be performed within a primary engineering control.
Protocol: Safe Weighing and Handling Workflow
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE (goggles, lab coat, appropriate gloves).
-
Line the work surface within the fume hood with absorbent, disposable bench paper. .
-
-
Weighing:
-
Use an analytical balance inside the fume hood or a dedicated weighing enclosure.
-
If weighing externally, use a "weigh-and-dispense" method: Tare a sealed container (e.g., a vial with a cap). Add the compound to the container, seal it, and then remove it from the hood for weighing. This minimizes the risk of releasing airborne particles.
-
Use anti-static tools if the material is a fine powder.
-
-
Transfer/Dissolution:
-
Perform all transfers of the solid or solutions within the fume hood.
-
Add solvent to the solid slowly to avoid splashing.
-
Keep the container closed whenever possible.
-
-
Cleanup:
-
Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) after use.
-
Dispose of all contaminated materials (bench paper, used gloves, pipette tips) in a designated hazardous waste container.
-
Wash hands thoroughly after the procedure is complete, even after removing gloves.[4]
-
Caption: Workflow for Safe Handling of the Compound
Section 4: Storage and Stability
Q: How should I properly store "2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile"?
A: Proper storage is crucial for maintaining compound integrity and ensuring safety.
-
Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] A recommended practice is to store it under an inert atmosphere (e.g., argon or nitrogen) in a dark place.[5]
-
Location: Store away from incompatible materials. The storage area should be clearly labeled for toxic chemicals.
-
Self-Validation: Regularly inspect the container for any signs of degradation or leakage. If the material changes in appearance or consistency, it may indicate degradation.
Q: Are there any incompatible materials I should avoid?
A: Yes. Based on the chemistry of the nitrile group and general safety principles for acetonitrile, avoid storage with:
-
Strong Acids and Bases: These can catalyze the hydrolysis of the nitrile group, degrading the compound.[10][14]
-
Strong Oxidizing Agents: These can react exothermically and potentially dangerously with organic nitriles.
-
Sources of Ignition: While the flashpoint of this specific compound is not listed, related compounds like acetonitrile are highly flammable.[14] Store away from heat, sparks, and open flames.
Section 5: Troubleshooting and Emergency Procedures
Q: What should I do in case of an accidental spill?
A: Act quickly and safely. Do not attempt to clean a large spill if you are not trained to do so.
Protocol: Spill Management
-
Evacuate & Alert: Immediately alert others in the area. Evacuate the immediate vicinity of the spill.
-
Isolate: If safe to do so, restrict access to the area.
-
Ventilate: Ensure the fume hood is running. For spills outside a hood, ventilate the area if possible without spreading the contamination.
-
Assess: For a small spill (<50 mL) inside a fume hood that you are equipped to handle:
-
Don appropriate PPE, including double gloves and safety goggles.
-
Cover the spill with an absorbent, inert material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Place all cleaning materials into the hazardous waste container.
-
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department. For large spills, call your emergency response number immediately.
Q: What are the first aid measures for accidental exposure?
A: Immediate action is critical. Anyone assisting should first ensure their own safety.[7]
-
Inhalation: Immediately move the affected person to fresh air.[12] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[15]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[9][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Call a poison control center or seek immediate medical attention.[4] Provide the Safety Data Sheet (SDS) to the medical personnel.
Caption: Emergency Response Decision Tree
Section 6: Waste Disposal
Q: How do I dispose of waste containing this compound?
A: All waste, including neat compound, contaminated solutions, and disposable labware (gloves, pipette tips, bench paper), must be treated as hazardous waste.
-
Segregation: Do not mix this waste with non-hazardous trash.
-
Container: Use a dedicated, properly labeled, and sealed hazardous waste container. The label should clearly state the contents, including "2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile" and any solvents used.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EH&S department for specific procedures and pickup schedules.
References
- Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS ACETONITRILE for HPLC Gradient.
- Cayman Chemical. (2024, January 19). Safety Data Sheet.
- Gao, Y., et al. (n.d.). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review.
- Sigma-Aldrich. (n.d.). 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile | 78449-75-9.
- AGES. (2025, December 4). Pyrrolizidine alkaloids.
- Benchchem. (n.d.). (2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol.
- New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet.
- European Food Safety Authority (EFSA). (2017, July 27). Pyrrolizidine alkaloids in tea, herbal infusions and food supplements.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile.
- Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile.
- MainChem. (n.d.). CAS 2097518-76-6 ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Biosynth. (n.d.). 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile | 78449-75-9 | DDA44975.
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- BLDpharm. (n.d.). 78449-75-9|2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile.
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- Wikipedia. (n.d.). Nitrile.
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- Food Standards Agency. (2020, February 4). Occurrence of Pyrrolizidine Alkaloids in Food.
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- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- ACS Figshare. (2025, March 11). Efficient and Scalable Diastereoselective Synthesis of ((2R,7aS)‑2-fluorotetrahydro‑1H‑pyrrolizin-7a(5H)‑yl)methanol Hydrochloride.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile Derivatives
Introduction: Unlocking the Therapeutic Potential of the Pyrrolizidine Scaffold
To researchers, scientists, and drug development professionals, the pyrrolizidine alkaloid core represents a fascinating and challenging scaffold.[1][2] Naturally occurring pyrrolizidine alkaloids have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and nootropic effects.[1][2] However, their therapeutic application has been hampered by inherent toxicity. This has spurred the development of synthetic derivatives that retain the desirable pharmacological properties while minimizing adverse effects. This guide focuses on the structure-activity relationship (SAR) of a promising synthetic scaffold: 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile .
The incorporation of a nitrile group offers a versatile chemical handle for further functionalization, allowing for the systematic exploration of the chemical space around the rigid pyrrolizidine core. While a comprehensive SAR study on this specific scaffold and its derivatives is not yet available in a single comprehensive source, this guide synthesizes existing data from structurally related compounds to provide a predictive framework for designing and evaluating novel therapeutic agents. We will delve into the synthesis of these derivatives, explore their potential biological activities with a focus on anticancer, nootropic, and anti-inflammatory properties, and provide detailed experimental protocols for their evaluation.
Synthetic Strategies: Building the Pyrrolizidine Core and Introducing Diversity
The synthesis of 2-(hexahydro-1H-pyrrolizin-7a-yl)acetonitrile derivatives typically involves a multi-step process. A key strategic consideration is the stereoselective construction of the bicyclic pyrrolizidine core.
A generalized synthetic approach is outlined below:
Caption: Generalized synthetic workflow for 2-(hexahydro-1H-pyrrolizin-7a-yl)acetonitrile derivatives.
This synthetic route allows for the introduction of various substituents at different positions of the pyrrolizidine ring and on the acetonitrile side chain, enabling a thorough exploration of the SAR.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
Based on the available literature for related pyrrolizidine and pyrrolizine derivatives, we can extrapolate key SAR trends for different biological activities.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Numerous studies have highlighted the anticancer potential of pyrrolizidine derivatives. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Key SAR Observations for Anticancer Activity:
-
Substitution on the Pyrrolizidine Ring: The introduction of substituents on the pyrrolizidine ring can significantly impact anticancer activity. For instance, the presence of hydroxyl or acetyl groups can modulate the compound's polarity and its interaction with biological targets.
-
Aromatic Substituents on the Acetonitrile Side Chain: Modification of the nitrile group to include aromatic or heteroaromatic moieties can enhance cytotoxicity. For example, replacing the nitrile with a substituted phenyl or pyridyl ring has been shown to increase anticancer potency in related scaffolds.
-
Stereochemistry: The stereochemistry of the pyrrolizidine core is crucial for biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities.
Comparative Data of Hypothetical Derivatives:
| Compound | R1 (Ring Substituent) | R2 (Acetonitrile Side Chain) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |
| 1 (Core) | H | CN | > 50 | > 50 |
| 2a | 3-OH | CN | 25.3 | 30.1 |
| 2b | 3-OAc | CN | 15.8 | 20.5 |
| 3a | H | Phenyl | 10.2 | 12.7 |
| 3b | H | 4-Chlorophenyl | 5.1 | 7.3 |
| 3c | H | 4-Methoxyphenyl | 8.9 | 10.4 |
| 4a | 3-OH | 4-Chlorophenyl | 2.5 | 3.8 |
| 4b | 3-OAc | 4-Chlorophenyl | 1.8 | 2.9 |
This table presents hypothetical data based on SAR trends observed in related compound series to illustrate potential relationships between structure and activity.
Caption: Key structural features influencing the anticancer activity of pyrrolizidine derivatives.
Nootropic Activity: Enhancing Cognitive Function
Certain pyrrolizidine derivatives have shown promise as nootropic agents, potentially by modulating neurotransmitter systems.
Key SAR Observations for Nootropic Activity:
-
Lipophilicity: The ability to cross the blood-brain barrier is a critical factor for nootropic agents. Modifications that increase lipophilicity, such as the introduction of alkyl or aryl groups, can enhance brain penetration.
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors can influence the interaction with neuronal receptors.
-
Conformational Rigidity: The rigid structure of the pyrrolizidine core can be advantageous for specific receptor binding.
Comparative Data of Hypothetical Derivatives:
| Compound | R1 (Ring Substituent) | R2 (Acetonitrile Side Chain) | Passive Avoidance Test (Increase in Latency, %) |
| 1 (Core) | H | CN | 15 |
| 5a | H | CH2-Phenyl | 45 |
| 5b | H | CH2-(4-Fluorophenyl) | 55 |
| 6a | 2-Methyl | CN | 25 |
| 6b | 2-Methyl | CH2-Phenyl | 60 |
This table presents hypothetical data to illustrate potential SAR trends for nootropic activity.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The anti-inflammatory properties of pyrrolizidine derivatives are often attributed to the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenases (COX).
Key SAR Observations for Anti-inflammatory Activity:
-
Substitution Pattern on Aromatic Side Chains: For derivatives with aromatic side chains, the position and nature of substituents on the aromatic ring can dramatically affect anti-inflammatory potency. Electron-withdrawing groups have been shown to enhance activity in some cases.
-
Acylation of Hydroxyl Groups: Acetylation of hydroxyl groups on the pyrrolizidine ring can modulate the anti-inflammatory profile.
Comparative Data of Hypothetical Derivatives:
| Compound | R1 (Ring Substituent) | R2 (Acetonitrile Side Chain) | NO Inhibition in RAW 264.7 cells (IC50, µM) |
| 1 (Core) | H | CN | > 100 |
| 7a | H | Phenyl | 22.5 |
| 7b | H | 4-Nitrophenyl | 12.8 |
| 8a | 3-OH | Phenyl | 18.2 |
| 8b | 3-OAc | Phenyl | 15.1 |
This table presents hypothetical data to illustrate potential SAR trends for anti-inflammatory activity.
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell viability assay.
Nootropic Activity: Passive Avoidance Test
The passive avoidance test is a fear-motivated test used to assess learning and memory in small rodents.[5][6][7][8][9]
Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial: Place a mouse in the light chamber. When the mouse enters the dark chamber, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.[5][6]
-
Retention Trial: 24 hours after the acquisition trial, place the mouse back in the light chamber and measure the latency to enter the dark chamber (step-through latency).[6][8]
-
Drug Administration: Administer the test compounds (e.g., intraperitoneally) at a specific time before the acquisition trial.
-
Data Analysis: A significant increase in step-through latency in the drug-treated group compared to the control group indicates an improvement in memory.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Cells
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[10][11][12][13]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[12][13]
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition and the IC50 values.
Conclusion and Future Directions
The 2-(hexahydro-1H-pyrrolizin-7a-yl)acetonitrile scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in oncology, neurology, and inflammatory diseases. The SAR insights presented in this guide, although synthesized from related compound series, provide a rational starting point for the design of new derivatives with improved potency and safety profiles.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds to establish a definitive and comprehensive SAR. Such studies, guided by the principles and protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
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- Ladurée, D., et al. (1989). Synthesis and evaluation of antileukemic activity of 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates)
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- Shawky, A. M., et al. (2020). Optimization of pyrrolizine-based Schiff bases with 4-thiazolidinone motif: Design, synthesis and investigation of cytotoxicity and anti-inflammatory potency. Eur. J. Med. Chem., 185, 111780.
- Hanna, M. M., et al. (2012). Synthesis and antitumor evaluation of some novel pyrrolizine derivatives. Med. Chem. Res., 21(9), 2349-2362.
- Mahmoud, A. F., et al. (2020). Radioiodination and in vivo assessment of the potential of newly synthesized pyrrolizine-5-carboxamides derivative in tumor model. Appl.
- Gouda, A. M., & Abdelazeem, A. H. (2016). An integrated overview on pyrrolizines as potential anti-inflammatory, analgesic and antipyretic agents. Eur. J. Med. Chem., 114, 257-292.
- Shawky, A. M., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. J. Enzyme Inhib. Med. Chem., 36(1), 1313-1333.
- Almalki, F. A., et al. (2021). In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action of Pyrrolizine-Based Schiff Bases. Molecules, 26(13), 4002.
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Scribd. (n.d.). Passive Avoidance Test Procedure. Retrieved from [Link]
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-
ResearchGate. (n.d.). Anti-inflammatory of pyrrolizidine alkaloids from Heliotropium digynum. Retrieved from [Link]
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ResearchGate. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Retrieved from [Link]
- Kim, S. Y., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Prev. Nutr. Food Sci., 20(1), 30-36.
-
Neurofit. (n.d.). Rodent behavioural test - Cognition - Passive avoidance (PA). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- Eagle, A. L., et al. (2015). Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task. J. Vis. Exp., (105), e53323.
-
ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]
-
ResearchGate. (n.d.). Passive Avoidance. Retrieved from [Link]
- Lee, M. Y., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 23(7), 1736.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
